7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide
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Overview
Description
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves multicomponent reactions and cyclization processes. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and function . This compound may also interact with other enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the hydroxy and carboxylic acid groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional hydroxyl groups, which may exhibit different biological activities.
Uniqueness
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H11NO3.BrH/c12-7-2-1-6-3-4-11-9(10(13)14)8(6)5-7;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H |
InChI Key |
PXKOBROKFCTIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)O)C(=O)O.Br |
Origin of Product |
United States |
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